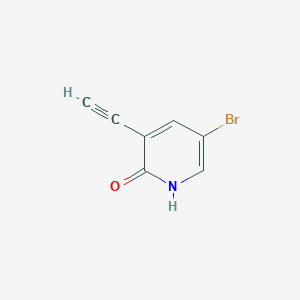

5-Bromo-3-ethynylpyridin-2-ol

CAS No.: 942589-71-1

Cat. No.: VC16771915

Molecular Formula: C7H4BrNO

Molecular Weight: 198.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 942589-71-1 |

|---|---|

| Molecular Formula | C7H4BrNO |

| Molecular Weight | 198.02 g/mol |

| IUPAC Name | 5-bromo-3-ethynyl-1H-pyridin-2-one |

| Standard InChI | InChI=1S/C7H4BrNO/c1-2-5-3-6(8)4-9-7(5)10/h1,3-4H,(H,9,10) |

| Standard InChI Key | LNDITHVZKILKPA-UHFFFAOYSA-N |

| Canonical SMILES | C#CC1=CC(=CNC1=O)Br |

Introduction

Structural and Molecular Characteristics

The molecular framework of 5-bromo-3-ethynylpyridin-2-ol derives from pyridine, a six-membered aromatic ring with one nitrogen atom. Substitutions at positions 2, 3, and 5 introduce distinct electronic and steric effects:

-

Bromine (position 5): Enhances electrophilicity, enabling participation in cross-coupling reactions (e.g., Suzuki-Miyaura) .

-

Ethynyl (position 3): Provides a linear sp-hybridized carbon spacer for conjugation in polymers or coordination complexes.

-

Hydroxyl (position 2): Offers hydrogen-bonding capability, influencing solubility and intermolecular interactions .

Table 1: Key Molecular Properties

Synthesis Pathways

The synthesis of 5-bromo-3-ethynylpyridin-2-ol can be achieved through sequential functionalization of pyridine precursors. Two plausible routes are outlined below:

Route 1: Bromination Followed by Sonogashira Coupling

-

Bromination of 3-ethynylpyridin-2-ol:

-

Sonogashira Coupling (if ethynyl group absent):

-

Reactants: 5-Bromo-3-iodopyridin-2-ol, ethynyltrimethylsilane.

-

Catalysts: Pd(PPh₃)₂Cl₂ (0.5 mol%), CuI (1 mol%).

-

Solvent: Triethylamine/THF (1:1).

-

Workup: Desilylation with K₂CO₃/MeOH to yield terminal alkyne.

-

Route 2: Direct Ethynylation of 5-Bromopyridin-2-ol

-

Reactants: 5-Bromopyridin-2-ol, ethynylmagnesium bromide.

-

Conditions: Grignard reaction at −78°C in dry THF.

-

Challenges: Competing nucleophilic aromatic substitution may require protecting the hydroxyl group (e.g., as a silyl ether).

Physicochemical Properties

The compound’s reactivity is governed by its functional groups:

-

Hydroxyl Group:

-

Ethynyl Group:

-

Stability: Prone to oxidative dimerization; storage under inert atmosphere recommended.

-

-

Bromine:

Applications in Scientific Research

Pharmaceutical Intermediate

5-Bromo-3-ethynylpyridin-2-ol serves as a precursor to kinase inhibitors and antiviral agents. The ethynyl group enables “click chemistry” for modular drug assembly. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) can link this compound to azide-functionalized biomolecules.

Materials Science

In organic electronics, the ethynyl group facilitates π-conjugation in polymers. Bromine allows post-polymerization functionalization (e.g., Suzuki coupling with aryl boronic acids) to tune electronic properties .

Coordination Chemistry

The hydroxyl and ethynyl groups act as ligands for transition metals. Complexes with Pd(II) or Cu(I) have been explored for catalytic applications.

Future Directions

Research gaps include:

-

Catalytic Applications: Exploring Pd/ethynyl complexes in cross-coupling reactions.

-

Biological Screening: Testing against cancer cell lines or viral proteases.

-

Polymer Synthesis: Developing conductive materials via electropolymerization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume